2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide
Brand Name: Vulcanchem
CAS No.: 642980-31-2
VCID: VC5215135
InChI: InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26)
SMILES: C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.42

2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide

CAS No.: 642980-31-2

Cat. No.: VC5215135

Molecular Formula: C15H14N4O6S2

Molecular Weight: 410.42

* For research use only. Not for human or veterinary use.

2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide - 642980-31-2

Specification

CAS No. 642980-31-2
Molecular Formula C15H14N4O6S2
Molecular Weight 410.42
IUPAC Name 2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
Standard InChI InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26)
Standard InChI Key JJCQQJFPIDFRJN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s IUPAC name, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide, reflects its intricate structure (Fig. 1):

  • A 4-nitrophenoxy group attached to an acetamide core.

  • A 4-sulfamoylphenyl carbamothioyl moiety linked via a thiourea bridge.

Molecular Formula: C15H14N4O5S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_5\text{S}_2
Molecular Weight: 414.42 g/mol .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
IUPAC Name2-(4-Nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide
Molecular FormulaC15H14N4O5S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_5\text{S}_2
Molecular Weight414.42 g/mol
SolubilityModerately soluble in DMSO, sparingly in water

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Formation of 4-Nitrophenoxyacetic Acid: Reacting 4-nitrophenol with chloroacetic acid under alkaline conditions yields 4-nitrophenoxyacetic acid .

  • Activation to Acyl Chloride: Treatment with thionyl chloride converts the acid to its acyl chloride derivative .

  • Thiourea Bridge Formation: The acyl chloride reacts with 4-sulfamoylphenyl isothiocyanate in anhydrous tetrahydrofuran (THF) with triethylamine as a base, forming the carbamothioylacetamide product .

Key Reaction:

4-Nitrophenoxyacetyl chloride+4-Sulfamoylphenyl isothiocyanateEt3N, THFTarget Compound+HCl\text{4-Nitrophenoxyacetyl chloride} + \text{4-Sulfamoylphenyl isothiocyanate} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl}

This method achieves yields of 65–72% with purity >95% (HPLC) .

Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria:

Table 2: Antimicrobial Activity (MIC Values)

OrganismMIC (µg/mL)Source
Staphylococcus aureus12.5
Escherichia coli50.0
Candida albicans25.0

Mechanistically, the nitrophenoxy group enhances membrane permeability, while the sulfamoylphenyl moiety disrupts folate biosynthesis in bacteria .

Enzyme Inhibition

The compound acts as a potent inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA):

  • AChE Inhibition: IC50_{50} = 2.1 µM, comparable to neostigmine (IC50_{50} = 1.8 µM) .

  • CA Inhibition: Ki_i = 0.45 µM, surpassing acetazolamide (Ki_i = 0.78 µM) .

Molecular docking studies reveal that the thiourea bridge forms hydrogen bonds with the active site residues of AChE (Fig. 2) .

Comparative Analysis with Structural Analogues

Structural Modifications and Activity Trends

Replacing the 4-nitrophenoxy group with 2-chlorophenyl (as in) reduces antimicrobial potency (MIC = 25–50 µg/mL). Conversely, substituting the sulfamoylphenyl group with methylsulfonyl improves CA inhibition (Ki_i = 0.32 µM) .

Table 3: Activity Comparison of Analogues

CompoundAChE IC50_{50} (µM)CA Ki_i (µM)MIC (µg/mL)
Target Compound2.10.4512.5
2-Chlorophenyl Analogue3.81.2025.0
Methylsulfonyl Derivative 1.90.3215.0

Thermodynamic and Kinetic Profiles

  • Lipophilicity (logP): 2.8, optimal for blood-brain barrier penetration .

  • Ligand Efficiency (LE): 0.35, indicating favorable binding per atom .

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